molecular formula C10H8INO B145973 3-Iodo-1-methyl-2(1H)-quinolinone CAS No. 138037-41-9

3-Iodo-1-methyl-2(1H)-quinolinone

Cat. No. B145973
M. Wt: 285.08 g/mol
InChI Key: CRCKGRNETYMWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methyl-2(1H)-quinolinone, also known as IQ, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a quinoline ring and an iodo group. The compound has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 3-iodo-1-methyl-2(1H)-quinolinone is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, including DNA and RNA polymerases, topoisomerases, and kinases. The compound has been shown to inhibit the activity of these enzymes, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-iodo-1-methyl-2(1H)-quinolinone have been extensively studied. The compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-iodo-1-methyl-2(1H)-quinolinone in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different properties. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cells and tissues, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 3-iodo-1-methyl-2(1H)-quinolinone. One area of research is the development of new derivatives with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new targets for the compound, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the compound may be studied further for its potential use as a fluorescent probe for the detection of biological molecules.

Synthesis Methods

The synthesis of 3-iodo-1-methyl-2(1H)-quinolinone can be achieved through various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine and a ketone in the presence of an acid catalyst. The Skraup reaction and the Friedländer synthesis both involve the condensation of aniline with a carbonyl compound and an oxidizing agent.

Scientific Research Applications

3-Iodo-1-methyl-2(1H)-quinolinone has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential application in the development of new drugs, as well as its use as a fluorescent probe for the detection of biological molecules. The compound has also been used as a starting material for the synthesis of other heterocyclic compounds.

properties

CAS RN

138037-41-9

Product Name

3-Iodo-1-methyl-2(1H)-quinolinone

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-iodo-1-methylquinolin-2-one

InChI

InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3

InChI Key

CRCKGRNETYMWJQ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C(C1=O)I

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)I

synonyms

2(1H)-Quinolinone,3-iodo-1-methyl-(9CI)

Origin of Product

United States

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